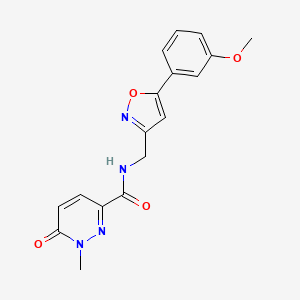

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-21-16(22)7-6-14(19-21)17(23)18-10-12-9-15(25-20-12)11-4-3-5-13(8-11)24-2/h3-9H,10H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEBFJHPJCVUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications. The findings are supported by various studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoxazole ring, a dihydropyridazine moiety, and a methoxyphenyl group. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.

Structural Formula

Cytotoxicity Studies

Recent research has indicated that derivatives of isoxazole, including the title compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) at concentrations ranging from 86 to 755 μM. Specifically, one study noted that isoxazole derivatives led to a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

The mechanism by which this compound exerts its effects may involve the following pathways:

- Apoptosis Induction : The compound appears to promote apoptotic pathways by modulating key proteins involved in cell survival.

- Cell Cycle Regulation : It has been observed to influence cell cycle progression through upregulation of p21^WAF-1, which inhibits cyclin-dependent kinases.

- Target Interaction : The isoxazole ring facilitates binding to specific receptors or enzymes, altering their activity and contributing to the observed biological effects .

Comparative Activity with Other Isoxazoles

To better understand the biological activity of the compound, it is useful to compare it with other related isoxazole derivatives. The following table summarizes the cytotoxic effects of selected isoxazoles:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |

| Isoxazole (6) | 755 | Primarily affects cell cycle regulation |

| N-(3-Hydroxy-butyl)-6-(5-methyl... | 50 | Inhibits secretion in bacterial systems |

| N-(3-Hydroxy-butyl)-6-(5-isopropyl... | 28 | Selective thyroid hormone receptor modulation |

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various isoxazole derivatives, this compound was evaluated for its cytotoxicity against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 100 μM, with notable effects on apoptosis markers such as caspase activation.

Case Study 2: Toxicity Evaluation

Another investigation focused on evaluating the toxicity profile of the compound in vitro. The study revealed that while exhibiting cytotoxic properties against cancer cells, the compound demonstrated minimal toxicity towards normal human cells at comparable concentrations. This selectivity suggests potential for therapeutic applications with reduced side effects .

Q & A

Q. What are the established synthetic routes for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

The compound can be synthesized via coupling reactions between isoxazole-carboxylic acid derivatives and substituted amines. For example, a general procedure involves:

- Reacting 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in the presence of coupling agents (e.g., EDC/HOBt).

- Purification via column chromatography and recrystallization to achieve >95% purity . Key reagents include DMF as a solvent and K₂CO₃ for deprotonation, as seen in analogous isoxazole-amide syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : To confirm substituent positions and assess purity (e.g., δ=7.51 ppm for aromatic protons in isoxazole derivatives) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calcd within 0.6 ppm accuracy) .

- Melting point analysis : Determines crystalline stability (e.g., 214–216°C decomposition observed in related compounds) .

Q. How is the biological activity of this compound assessed in preclinical models?

- Mitochondrial assays : Isolated mouse liver mitochondria are treated with the compound (1% DMSO final concentration) to evaluate effects on membrane potential using Rh123 fluorescence .

- Cell-based studies : Cultured cells (e.g., HepG2) are dosed at 1–100 µM to assess cytotoxicity via MTT assays, with verapamil as a positive control for calcium channel modulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., <20%)?

- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (RT vs. 60°C), and stoichiometry. Evidence from analogous syntheses shows yield improvements via K₂CO₃-mediated alkylation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in heterocyclic systems .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., NMR shifts)?

- DFT calculations : Compare computed 13C NMR chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) with experimental data to identify conformational discrepancies. For example, deviations >2 ppm may indicate unaccounted solvation effects .

- Purity checks : Use HPLC-MS to rule out impurities skewing spectral data .

Q. What computational strategies support rational design of derivatives with enhanced bioactivity?

- Reaction path search : Quantum chemical calculations (e.g., via ICReDD’s workflow) predict feasible reaction pathways and transition states for modifying the isoxazole-pyridazine scaffold .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with mitochondrial inhibition potency using datasets from analogs .

Q. What role do heterocyclic ring interactions (isoxazole-pyridazine) play in target binding?

- Structure-activity relationship (SAR) : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to test π-π stacking or hydrogen bonding contributions. Evidence from diarylisoxazole-carboxamides shows enhanced potency with halogenated aryl groups .

Q. What are the stability profiles of this compound under varying storage conditions?

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Related compounds show sensitivity to humidity, necessitating desiccated storage .

Q. What safety protocols are recommended for handling this compound?

Q. How to investigate metabolic pathways in zebrafish models?

Q. Methodological Notes

- Data Validation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs) to minimize misinterpretation .

- Biological Replicates : Use n ≥ 3 in mitochondrial assays to account for inter-mitochondrial variability .

- Synthetic Reproducibility : Document batch-specific variations (e.g., lot-dependent DMF purity) affecting reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.